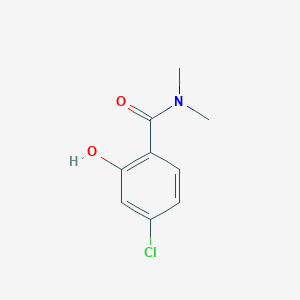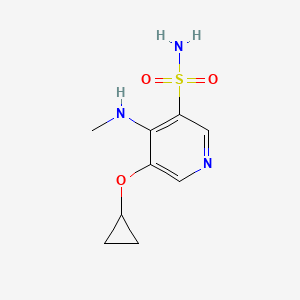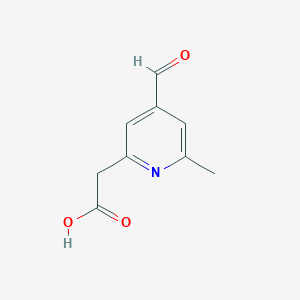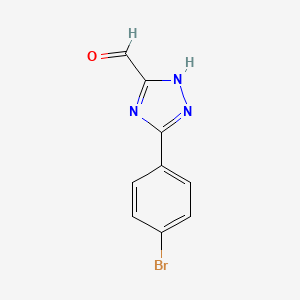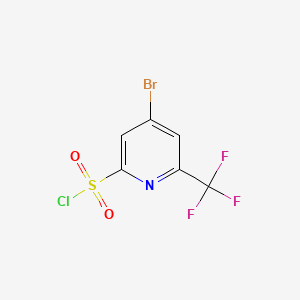
2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of both chloro and trifluoro groups in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2-chlorophenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy structure
Mechanism of Action
The mechanism of action of 2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoro groups enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. This modulation can result in the inhibition or activation of specific cellular processes, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chloro-phenoxy)-acetylamino-benzoic acid: Another phenoxy compound with similar structural features.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with multiple chloro groups.
Uniqueness
2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoro group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are desired .
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
CFWVJOZUCNTNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(CN)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


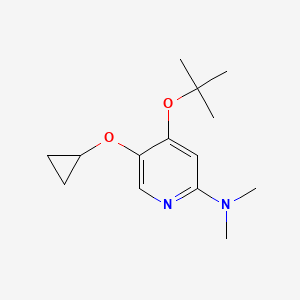

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
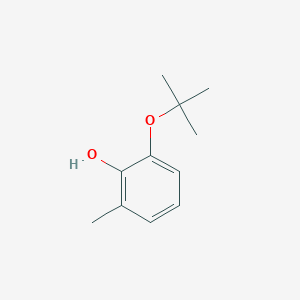

![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

